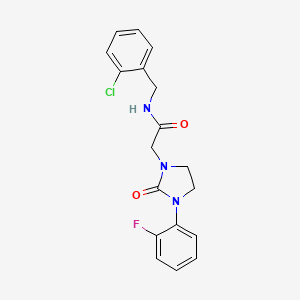

![molecular formula C12H9BrN4S B2952418 6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894051-91-3](/img/structure/B2952418.png)

6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazolopyridazine compounds often involves the reaction of substituted acetophenones with glyoxylic acid monohydrate in acetic acid . The mixture is heated and stirred under reflux for several hours. After the reaction is completed, the reaction mixture is cooled down to room temperature, and water and ammonium hydroxide solution are added until the medium pH becomes 8 .Molecular Structure Analysis

The molecular structure of “6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” can be inferred from its name. It contains a pyridazine ring fused with a 1,2,4-triazole ring. The pyridazine ring is substituted at the 6-position with a 4-bromophenyl group and at the 3-position with a methylsulfanyl group .Applications De Recherche Scientifique

Antibacterial Activity

The triazolo[4,3-b]pyridazine derivatives have been studied for their potential as antibacterial agents. These compounds, including variations like “6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine”, have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated superior activities comparable to first-line antibacterial agents like ampicillin .

Anticancer Properties

Research has indicated that triazolo[4,3-b]pyridazine derivatives can exhibit cytotoxic activities against various cancer cell lines. This includes studies on breast cancer cell lines, where synthesized molecules based on the triazolo[4,3-b]pyridazine scaffold have shown promising results .

Enzyme Inhibition

These compounds are also explored for their enzyme inhibitory activities. They have been used to study the inhibition of enzymes like carbonic anhydrase and cholinesterase, which are relevant in conditions such as glaucoma and Alzheimer’s disease, respectively .

Drug Design and Development

The structural features of triazolo[4,3-b]pyridazine derivatives make them significant in drug design and development. Their ability to present substituents in defined three-dimensional configurations allows for specific interactions with target receptors, which is crucial for creating effective pharmaceuticals .

Pharmacokinetics and Molecular Modeling

In silico pharmacokinetic and molecular modeling studies are essential for understanding the behavior of drugs within the body. Triazolo[4,3-b]pyridazine derivatives have been the subject of such studies to predict their absorption, distribution, metabolism, and excretion (ADME) profiles .

Antimicrobial Spectrum

The development of new compounds with a broad antimicrobial spectrum is a critical task in combating infectious diseases. Triazolo[4,3-b]pyridazine derivatives are being investigated for their potential to fill this need, with some showing a broad range of activity against various microbial strains .

Synthetic Intermediates

These compounds serve as valuable synthetic intermediates in the preparation of more complex chemical entities. Their versatility in chemical reactions makes them suitable for constructing a wide array of pharmacologically active molecules .

Antitubercular Agents

Given the ongoing challenge of tuberculosis and the need for new treatments, triazolo[4,3-b]pyridazine derivatives are being evaluated for their antitubercular properties. This research is part of the effort to discover new drugs that can overcome resistant strains of tuberculosis .

Orientations Futures

The future directions for research on “6-(4-Bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their biological activities and potential applications. For example, similar compounds have shown promise as antitubulin agents, antibacterial agents, and antifungal agents . Further studies could also explore the synthesis of new derivatives and their potential applications .

Mécanisme D'action

Target of Action

Similar [1,2,4]triazolo [4,3-a] pyrazine derivatives have been reported to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It’s plausible that it interacts with its targets (potentially c-met/vegfr-2 kinases) in a manner similar to related compounds, inhibiting their activity and thus interfering with the signaling pathways they regulate .

Biochemical Pathways

Inhibition of c-Met/VEGFR-2 kinases can disrupt these pathways, potentially leading to reduced tumor growth .

Pharmacokinetics

Similar compounds in the [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazine class have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of the compound .

Result of Action

Similar compounds have shown promising antiproliferative activities against various cancer cell lines . They have also been reported to induce apoptosis and inhibit cell growth in a dose-dependent manner .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .

Propriétés

IUPAC Name |

6-(4-bromophenyl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4S/c1-18-12-15-14-11-7-6-10(16-17(11)12)8-2-4-9(13)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTONBZZIUUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2952339.png)

![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

![4-chloro-3-[(Z)-(4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2952348.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)